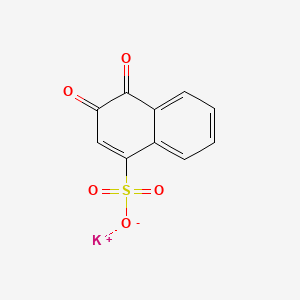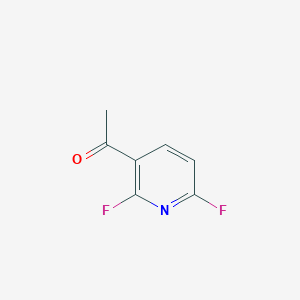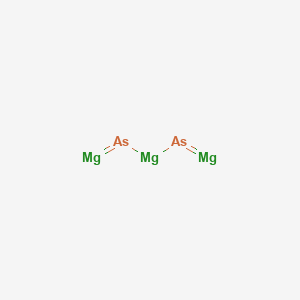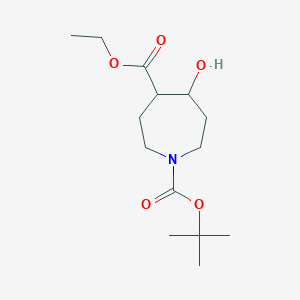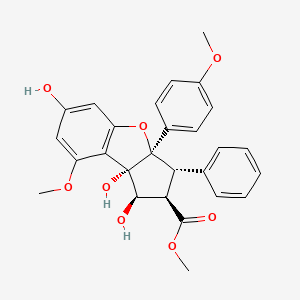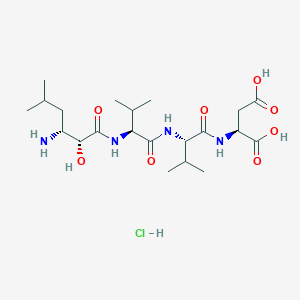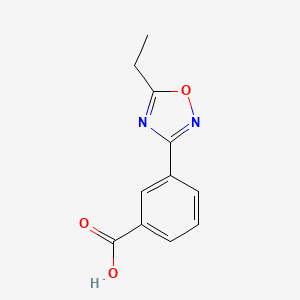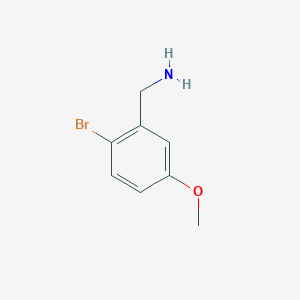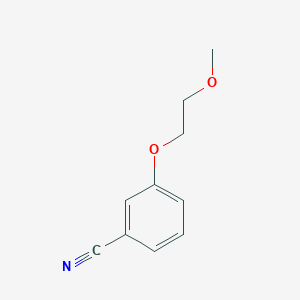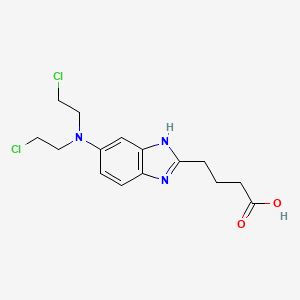
N-Desmethylbendamustine
描述
N-Desmethylbendamustine is a chemical compound with the molecular formula C15H19Cl2N3O2 . It is a derivative of Bendamustine, an alkylating agent used in the treatment of chronic lymphocytic leukemia and indolent B-cell non-Hodgkin lymphoma .
Synthesis Analysis
N-Desmethylbendamustine is an active metabolite of Bendamustine. It is formed through demethylation of the benzimidazole ring in Bendamustine by the cytochrome P450 (CYP) isoform CYP1A2 .Molecular Structure Analysis
The molecular structure of N-Desmethylbendamustine consists of a benzimidazole ring attached to a butanoic acid group. The benzimidazole ring is substituted with a bis(2-chloroethyl)amino group .科学研究应用
Cancer Research
N-Desmethylbendamustine: is an active metabolite of bendamustine, a drug used in the treatment of various cancers . It has shown potential in cancer research, particularly in the study of DNA damage and repair mechanisms due to its properties as a DNA alkylating agent. This compound could be instrumental in understanding the efficacy and resistance mechanisms of bendamustine in cancer cells.
Hematology
In hematology, N-Desmethylbendamustine has been studied for its effects on blood leukocytes and lymphoma cells . Its impact on non-cancerous peripheral blood leukocytes and various lymphoma cell lines provides insights into the selective toxicity of chemotherapeutic agents, which is crucial for developing treatments with fewer side effects.
Pharmacokinetics
The metabolite plays a significant role in pharmacokinetic studies, helping to understand the metabolism of bendamustine. The process of demethylation by cytochrome P450 (CYP) isoform CYP1A2, which forms N-Desmethylbendamustine , is essential for predicting drug interactions and responses in patients .
Toxicology
N-Desmethylbendamustine: is also relevant in toxicology research. As a metabolite of a chemotherapeutic agent, studying its toxicity profile is important for assessing the overall safety of bendamustine treatments .
Drug Resistance Research
Research into drug resistance often includes N-Desmethylbendamustine due to its relation to bendamustine. Understanding how cancer cells develop resistance to alkylating agents can lead to the development of new drugs that can overcome this resistance .
Synergistic Drug Interactions
The compound has been observed to have synergistic effects when used with other drugs, such as rituximab . This application is particularly promising in the field of combination therapies, where the goal is to enhance the efficacy of treatment regimens.
作用机制
Target of Action
N-Desmethylbendamustine is an active metabolite of the DNA alkylating agent bendamustine . It is formed through demethylation of the benzimidazole ring in bendamustine by the cytochrome P450 (CYP) isoform CYP1A2 .
Mode of Action
N-Desmethylbendamustine, like bendamustine, is capable of forming electrophilic alkyl groups that covalently bond to other molecules . Through this function as an alkylating agent, N-Desmethylbendamustine causes intra- and inter-strand crosslinks between DNA bases . This crosslinking results in cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
As an alkylating agent, it is known to interfere with dna replication and transcription, leading to cell death . This disruption can affect multiple biochemical pathways, particularly those involved in cell division and growth .
Pharmacokinetics
The pharmacokinetics of N-Desmethylbendamustine involve its formation through the demethylation of bendamustine by CYP1A2 . Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . The systemic exposure to bendamustine is comparable between adult and pediatric patients . The effect of hepatic/renal impairment on bendamustine pharmacokinetics remains to be elucidated .
Result of Action
The molecular and cellular effects of N-Desmethylbendamustine’s action primarily involve the induction of cell death. This is achieved through the formation of intra- and inter-strand crosslinks in DNA, which disrupts DNA replication and transcription, leading to cell death . This is particularly effective against rapidly dividing cells, such as cancer cells .
Action Environment
The action of N-Desmethylbendamustine can be influenced by various environmental factors. For instance, the activity of CYP1A2, which is involved in the formation of N-Desmethylbendamustine, can be affected by various factors including age, diet, and the presence of other drugs
未来方向
属性
IUPAC Name |
4-[6-[bis(2-chloroethyl)amino]-1H-benzimidazol-2-yl]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2N3O2/c16-6-8-20(9-7-17)11-4-5-12-13(10-11)19-14(18-12)2-1-3-15(21)22/h4-5,10H,1-3,6-9H2,(H,18,19)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPZIKXXNXMYQPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N(CCCl)CCCl)NC(=N2)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41515-13-3 | |
| Record name | N-Desmethylbendamustine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041515133 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-DESMETHYLBENDAMUSTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/542SRM4E31 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



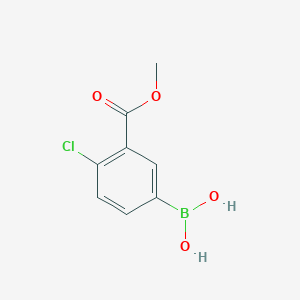
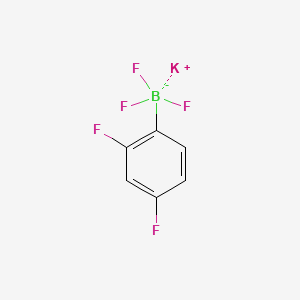
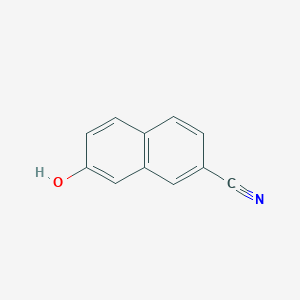
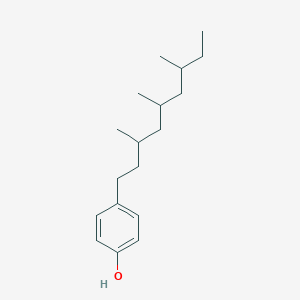
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbaldehyde](/img/structure/B1593226.png)
